[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-
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Overview
Description
3-(4-PYRIDYL)-6-[2-(2-THIENYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a triazolo-thiadiazole core with pyridyl and thienyl substituents, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PYRIDYL)-6-[2-(2-THIENYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-PYRIDYL)-6-[2-(2-THIENYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or thienyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Possible use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-PYRIDYL)-6-[2-(2-THIENYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 3-pyridyl [1,2,4] triazolo [3,4-b] [1,3,4] thiadiazepines
- 1,2,4-triazolo [4,3-a]pyridines
- [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based materials
Uniqueness
3-(4-PYRIDYL)-6-[2-(2-THIENYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of pyridyl and thienyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C14H9N5S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-pyridin-4-yl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S2/c1-2-11(20-9-1)3-4-12-18-19-13(16-17-14(19)21-12)10-5-7-15-8-6-10/h1-9H/b4-3+ |
InChI Key |
VQTQRNPMYUEMQQ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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